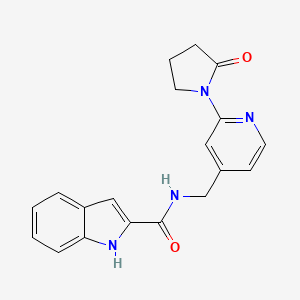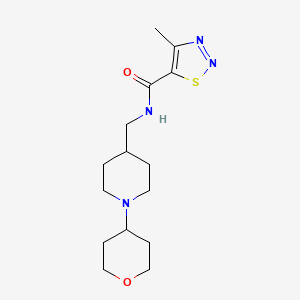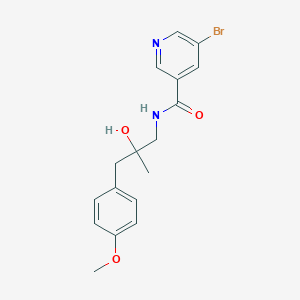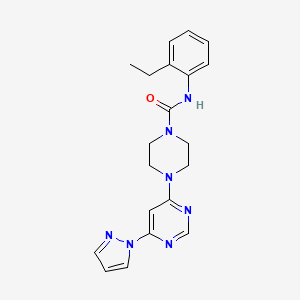
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide involves multi-component reactions and direct alkylation methods. One approach described involves a three-component reaction for the synthesis of similar compounds, highlighting the versatility of water-mediated synthesis methods in producing complex molecules efficiently (Jayarajan et al., 2019). Additionally, direct alkylation of indoles and amines by tertiary enamides has been explored for creating pharmaceutically active 2-oxo-1-pyrrolidine analogues, demonstrating the effectiveness of molecular iodine as a catalyst in promoting the reaction under neat condition with excellent regioselectivity (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to this compound have been extensively analyzed using X-ray diffraction and computational chemistry methods. Studies have revealed insights into the crystal structure, highlighting the importance of intermolecular N-H...O hydrogen bonds in the solid-state structure of related compounds (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often explore the interaction with biological targets and the modification of molecular structures for enhanced activity. For instance, studies on related compounds have shown their potential for inhibition of tubulin polymerization, indicative of anticancer activity through molecular docking analyses (Jayarajan et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their application in pharmaceuticals and materials science. While specific studies on this compound are not detailed here, related research emphasizes the role of molecular structure in determining these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The synthesis and structural characterization of similar compounds provide valuable insights into their reactivity and potential as pharmacologically active molecules (Zhou et al., 2021).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could focus on optimizing its synthesis and studying its properties .
properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-6-3-9-23(18)17-10-13(7-8-20-17)12-21-19(25)16-11-14-4-1-2-5-15(14)22-16/h1-2,4-5,7-8,10-11,22H,3,6,9,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOHSMJIUIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2494748.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)





![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)
![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2494769.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
